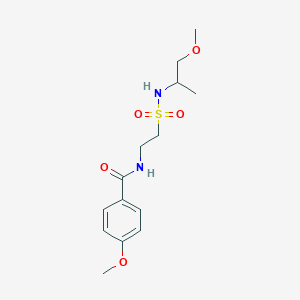

4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide

Description

4-Methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide is a benzamide derivative featuring a sulfamoyl ethyl linker and a methoxypropan-2-yl substituent on the sulfonamide nitrogen. Its structure combines a 4-methoxybenzamide core with a sulfamoyl group modified by a branched methoxyalkyl chain, distinguishing it from simpler sulfamoyl derivatives.

Properties

IUPAC Name |

4-methoxy-N-[2-(1-methoxypropan-2-ylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-11(10-20-2)16-22(18,19)9-8-15-14(17)12-4-6-13(21-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZILATOJSLLBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy and sulfamoyl groups through nucleophilic substitution and sulfonation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines or other derivatives.

Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides, sulfonyl chlorides, or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.

Scientific Research Applications

4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

The compound shares structural homology with several benzamide derivatives synthesized in the literature. Key comparisons include:

Key Observations :

- Compounds with aromatic sulfamoyl substituents (e.g., 13 , 14 ) exhibit lower melting points, likely due to reduced crystallinity compared to aliphatic analogs .

Sulfamoyl-Modified Benzamides

Further analogs with modified sulfamoyl groups include:

- 4-Methoxy-N-(2-(N-(methylsulfonyl)methylsulfonamido)ethyl)benzamide (31) : Features a methylsulfonyl group, with a melting point of 128–130°C . The dual sulfonamide/sulfonyl structure may influence solubility and biological activity.

- N-(2-(N-(Methylsulfonyl)phenylsulfonamido)ethyl)benzamide (34) : Combines phenyl and methylsulfonyl groups, melting at 138–141°C . The bulky substituents may hinder membrane permeability compared to the target compound.

Physicochemical Data

- Melting Points : The target compound’s melting point is unreported, but derivatives with aliphatic sulfamoyl groups (e.g., 11 , 12 ) typically melt above 170°C, while aromatic analogs (e.g., 13 ) melt at lower temperatures (~110°C) .

- Solubility : Methoxy and branched alkoxy groups (as in the target compound) likely improve aqueous solubility compared to purely hydrophobic substituents (e.g., 14 ’s chloro group) .

Receptor Binding Potential

- The target compound’s methoxypropan-2-yl group may similarly modulate receptor interactions.

- LMM5 and LMM11 (oxadiazol-containing benzamides) show antifungal and antibacterial activity, highlighting the pharmacological relevance of sulfamoyl-benzamide hybrids .

Antioxidant and Cytotoxic Activity

Biological Activity

4-Methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide (CAS Number: 899979-73-8) is a synthetic compound that exhibits potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 330.40 g/mol. The compound features a methoxy group, a sulfamoyl moiety, and an ethyl chain, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₅S |

| Molecular Weight | 330.40 g/mol |

| CAS Number | 899979-73-8 |

The biological activity of this compound is primarily linked to its interaction with cellular targets involved in cancer and inflammatory pathways. Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfamoyl group may enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Inhibition of Tubulin Polymerization

Research indicates that compounds with structural similarities to this compound can bind to the colchicine site on tubulin, inhibiting its polymerization. This mechanism is crucial for disrupting mitotic spindle formation during cell division, making it a target for anticancer drug development .

In Vitro Studies

In vitro assays have shown that related methoxybenzamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, SMART compounds demonstrate potent inhibition of cell growth in both parental and multidrug-resistant (MDR) cell lines, suggesting their potential utility in overcoming drug resistance .

In Vivo Studies

Animal models have been employed to assess the antitumor efficacy of similar compounds. In studies involving human prostate (PC-3) and melanoma (A375) xenografts, treatment with these compounds resulted in tumor growth inhibition without significant neurotoxicity . These findings support the potential application of this compound in cancer therapy.

Case Studies

- Anticancer Activity : A study on SMART compounds revealed their ability to induce apoptosis in cancer cells by targeting the tubulin polymerization process. This was evident through assays measuring cell viability and apoptosis markers.

- Inflammation Modulation : Research has indicated that certain methoxy-substituted benzamides can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation . This suggests a broader therapeutic potential beyond oncology.

- Drug Resistance : The ability of these compounds to circumvent P-glycoprotein-mediated drug resistance has been documented, highlighting their promise as effective agents against resistant cancer phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.